REACTION_CXSMILES
|
CSC.[CH2:4]([O:8][Si](C)(C)C)[CH2:5][C:6]#[CH:7].Cl.[NH4+].[Cl-].[CH3:16]COCC.[CH3:21][CH2:22][CH2:23][CH2:24][CH3:25]>CCOCC>[CH3:21][C:22](=[CH2:16])[CH2:23][CH2:24][CH2:25][C:6](=[CH2:7])[CH2:5][CH2:4][OH:8] |f:3.4,5.6|
|
Name
|
above complex
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
Grignard reagent
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)O[Si](C)(C)C
|
Name
|
ether pentane
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CCOCC.CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at -45° for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled to -60°
|
Type
|
ADDITION
|
Details
|
another 14 ml of dimethyl suflide is added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate that forms
|
Type
|
TEMPERATURE
|
Details
|
to warm to -25°
|
Type
|
STIRRING
|
Details
|
with stirring for several hours
|
Type
|
ADDITION
|
Details
|
The reaction is then poured into
|
Type
|
CUSTOM
|
Details
|
to warn to RT
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The reaction is worked up by water and extraction with ether (2×)
|
Type
|
WASH
|
Details
|
washed with sat (NH4)2SO4, water and brine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(CCO)=C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |